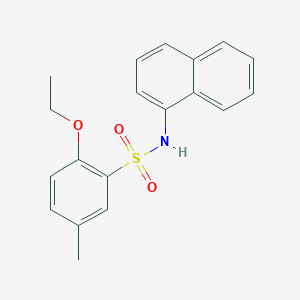

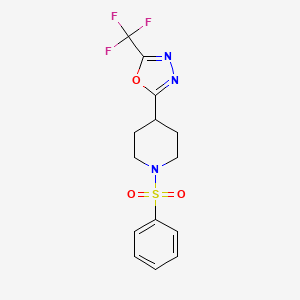

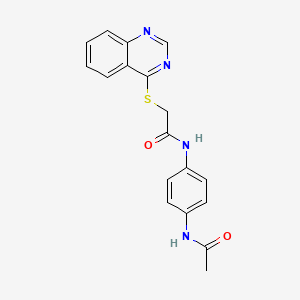

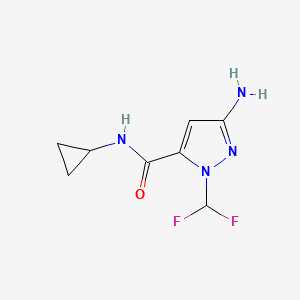

![molecular formula C18H16ClN3O2S2 B2841864 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide CAS No. 895474-80-3](/img/structure/B2841864.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

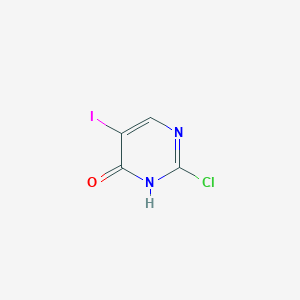

“N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide” is a complex organic compound. It likely contains a benzo[d]thiazole ring, which is a type of heterocyclic compound . The compound also seems to have an acetamide group and a propanamide group attached to the benzo[d]thiazole ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of primary amines, carbon disulfide, and alpha-halogenoketones . In some cases, meta-chloroperbenzoic acid can replace hydrogen peroxide in acetic acid for the oxidation of thiazolethiones into thiazoliums .Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzo[d]thiazole ring with various substituents . The exact structure would depend on the specific substituents and their positions on the ring .Chemical Reactions Analysis

Benzo[d]thiazole compounds can participate in a variety of chemical reactions. For example, they can act as reactants or reaction intermediates for affording various fused heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact structure. For example, the refractive index of a similar compound, N-(6-acetamidobenzo[d]thiazol-2-yl)-4-ethoxybenzamide, is predicted to be 1.707 .Aplicaciones Científicas De Investigación

Antitumor Activity

Several studies have synthesized and evaluated compounds with structural similarities to N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide, revealing notable antitumor properties. For instance, compounds with benzothiazole and quinazolinone moieties have shown excellent in vitro antitumor activity, with some demonstrating superior efficacy against lung, CNS, and breast cancer cell lines compared to standard drugs like 5-fluorouracil, gefitinib, and erlotinib (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017). These findings underscore the potential of benzothiazole derivatives as candidates for developing new anticancer therapies.

Antibacterial Activity

Research has also delved into the antibacterial efficacy of benzothiazole derivatives. Compounds synthesized from 2-aminobenzothiazole have exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could potentially serve as a framework for the development of new antibacterial agents (Bhoi, Borad, Parmar, & Patel, 2015).

Enzyme Inhibition

The exploration of benzothiazole derivatives extends into enzyme inhibition, with studies indicating their potential in inhibiting enzymes such as urease. This enzyme is a significant target for the treatment of diseases caused by urease-producing pathogens. Compounds bearing benzothiazole and acetamide groups have demonstrated significant urease inhibitory activity, suggesting the utility of such compounds in designing enzyme inhibitors (Gull et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research could focus on further exploring the synthesis, properties, and potential applications of such compounds. For example, new synthetic methodologies could be developed, and the compounds could be evaluated for their potential use in various applications, such as in the treatment of cancer .

Propiedades

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S2/c1-11(23)20-13-4-7-15-16(10-13)26-18(21-15)22-17(24)8-9-25-14-5-2-12(19)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIAIOVGRUKMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2841781.png)

![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2841783.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2841786.png)

![Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride](/img/structure/B2841789.png)

![4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2841791.png)

![Diethyl 5-[[2-[[4-(2,3-dimethylphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2841792.png)

![2-Cyclopropyl-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2841797.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2841801.png)

![3-(2-bromophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2841804.png)